![molecular formula C7H9NO B13960498 3,3a,6,6a-Tetrahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B13960498.png)
3,3a,6,6a-Tetrahydrocyclopenta[b]pyrrol-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3a,6,6a-Tetrahydrocyclopenta[b]pyrrol-2(1H)-one is a heterocyclic organic compound with a unique structure that includes a fused cyclopentane and pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3a,6,6a-Tetrahydrocyclopenta[b]pyrrol-2(1H)-one typically involves cyclization reactions. One common method is the Pd-catalyzed oxidative annulation of enamides with diazabicyclic olefins . This reaction requires specific conditions, including the use of Pd(OAc)2 as a catalyst and Cu(OAc)2 as an oxidant.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and by-products.
化学反応の分析
Types of Reactions
3,3a,6,6a-Tetrahydrocyclopenta[b]pyrrol-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Various substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Cu(OAc)2 and reducing agents such as hydrogen gas in the presence of a catalyst. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution reactions could introduce new functional groups, altering the compound’s properties.
科学的研究の応用
3,3a,6,6a-Tetrahydrocyclopenta[b]pyrrol-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with unique properties
作用機序
The mechanism of action for 3,3a,6,6a-Tetrahydrocyclopenta[b]pyrrol-2(1H)-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, depending on the functional groups present on the compound. For example, derivatives of this compound have been shown to inhibit certain enzymes, which could be useful in drug development .
類似化合物との比較
Similar Compounds
3,3a,4,5,6,6a-Hexahydrocyclopenta[b]pyrrol-2-amine: This compound has a similar core structure but includes an amine group, which alters its chemical properties.
Gliclazide EP Impurity E:
Uniqueness
3,3a,6,6a-Tetrahydrocyclopenta[b]pyrrol-2(1H)-one is unique due to its fused ring structure, which provides a rigid framework that can be functionalized in various ways
特性
分子式 |
C7H9NO |
|---|---|
分子量 |
123.15 g/mol |
IUPAC名 |
3,3a,6,6a-tetrahydro-1H-cyclopenta[b]pyrrol-2-one |
InChI |
InChI=1S/C7H9NO/c9-7-4-5-2-1-3-6(5)8-7/h1-2,5-6H,3-4H2,(H,8,9) |
InChIキー |
YCQHGXPMKJEBSL-UHFFFAOYSA-N |
正規SMILES |
C1C=CC2C1NC(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


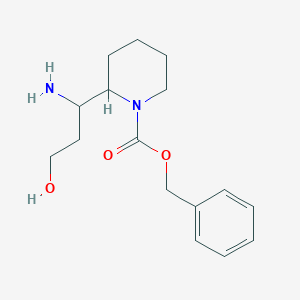
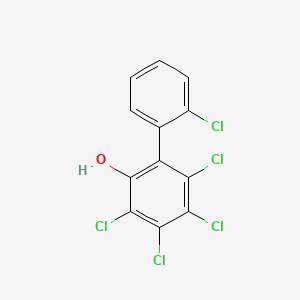
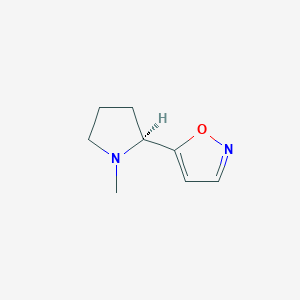
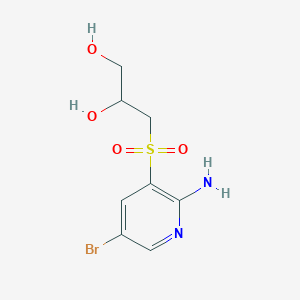
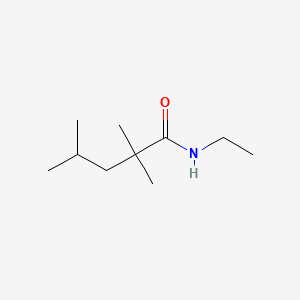
![7-(2-Aminopropanoyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13960437.png)
![4-[2-[[4-Chloro-3-[(4,4-dimethyl-1,3-dioxopentyl)amino]phenyl]amino]-1-ethyl-2-oxoethoxy]-2-pentadecylbenzenesulfonic acid sodium salt](/img/structure/B13960440.png)
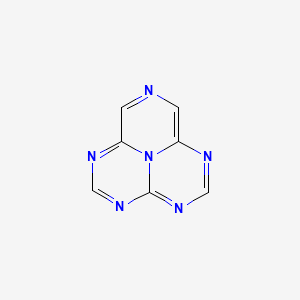
![6-Methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl acetate](/img/structure/B13960475.png)
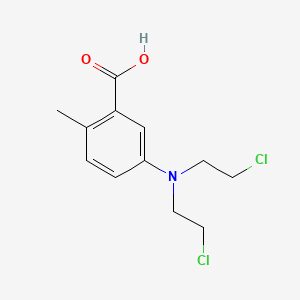
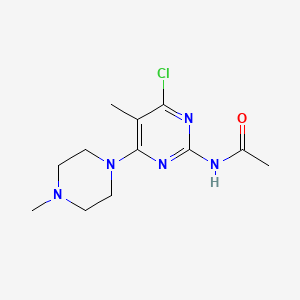
![2-[[(4-Amino-1,2,5-oxadiazol-3-yl)-piperidin-1-ylmethylidene]amino]oxy-1-morpholin-4-ylethanone](/img/structure/B13960487.png)
![3-[3-(3-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B13960488.png)

